5-Methoxythiophene-2-sulfonyl chloride

Description

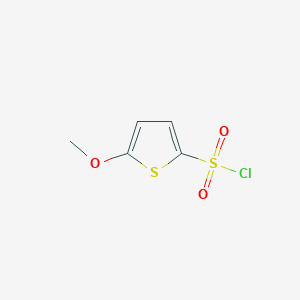

Structure

3D Structure

Properties

IUPAC Name |

5-methoxythiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZVWZWVDLQSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314904-87-4 | |

| Record name | 5-methoxythiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxythiophene-2-sulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of 5-Methoxythiophene-2-sulfonyl chloride, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, spectral characteristics, a validated synthesis protocol, and its chemical reactivity. Emphasis is placed on its application as a versatile building block for introducing the 5-methoxythiophene-2-sulfonamide moiety, a privileged scaffold in medicinal chemistry. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.

Introduction to 5-Methoxythiophene-2-sulfonyl chloride

5-Methoxythiophene-2-sulfonyl chloride is an aromatic sulfonyl halide built upon a thiophene core. The thiophene ring system is a five-membered heterocycle containing a sulfur atom that is considered a bioisostere of a phenyl ring. This structural feature often imparts favorable physicochemical and pharmacokinetic properties in drug candidates, such as enhanced potency, altered metabolism, or improved solubility.[1][2] The presence of both an electron-donating methoxy group and a highly electrophilic sulfonyl chloride group makes this molecule a uniquely reactive and valuable intermediate.

Its primary utility lies in its reaction with primary and secondary amines to form sulfonamides, a class of compounds with a vast history of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[3] This guide serves as a technical resource for scientists leveraging this reagent in complex synthetic workflows.

1.1. Chemical Identity

-

Systematic Name: 5-Methoxythiophene-2-sulfonyl chloride

-

Synonyms: 2-Chlorosulfonyl-5-methoxythiophene

-

CAS Number: 115029-23-7 (provisional)

-

Molecular Formula: C₅H₅ClO₃S₂

1.2. Molecular Structure

The structure consists of a thiophene ring substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 5-position with a methoxy group (-OCH₃). The electron-donating methoxy group influences the reactivity of the ring and the sulfonyl chloride moiety.

Caption: Molecular structure of 5-Methoxythiophene-2-sulfonyl chloride.

Physicochemical Properties

The properties of this compound are largely dictated by the polar sulfonyl chloride group and the aromatic thiophene ring. While extensive experimental data is not widely published, the following table summarizes its calculated properties and those inferred from analogous structures like 5-methyl and 5-chloro-thiophene-2-sulfonyl chloride.[4][5][6]

| Property | Value | Source/Comment |

| Molecular Weight | 212.69 g/mol | Calculated |

| Appearance | Colorless to light yellow/brown solid or liquid | Inferred from analogs[6][7] |

| Melting Point | Not available | Similar compounds like 2-thiophenesulfonyl chloride melt at 30-32 °C.[7] |

| Boiling Point | Not available | High boiling point expected; likely decomposes upon atmospheric distillation. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and acetone. | General solubility for sulfonyl chlorides. |

| Stability | Moisture-sensitive; decomposes in the presence of water and strong bases.[5][8] | The sulfonyl chloride group is prone to hydrolysis.[9] |

Spectral Analysis

Definitive spectral data for this specific molecule is scarce in public literature.[10] However, based on fundamental principles and data from related structures, the following spectral characteristics are expected.[11][12]

-

¹H NMR (Proton NMR): (CDCl₃, 400 MHz)

-

δ ~7.5-7.7 ppm (d, 1H): Thiophene proton (H3), doublet due to coupling with H4. Expected to be downfield due to the strong electron-withdrawing effect of the adjacent -SO₂Cl group.

-

δ ~6.3-6.5 ppm (d, 1H): Thiophene proton (H4), doublet due to coupling with H3. Expected to be upfield due to the electron-donating effect of the adjacent -OCH₃ group.

-

δ ~3.9-4.1 ppm (s, 3H): Methoxy protons (-OCH₃), singlet.

-

-

¹³C NMR (Carbon NMR): (CDCl₃, 100 MHz)

-

δ ~165-170 ppm: C5 (carbon attached to methoxy group).

-

δ ~140-145 ppm: C2 (carbon attached to sulfonyl chloride group).

-

δ ~130-135 ppm: C3.

-

δ ~110-115 ppm: C4.

-

δ ~60-65 ppm: Methoxy carbon (-OCH₃).

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z 212 and 214 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

-

Major Fragments: Loss of Cl (m/z 177) and subsequent loss of SO₂ (m/z 113).

-

Synthesis and Purification

The most direct and established method for synthesizing aromatic sulfonyl chlorides is the electrophilic chlorosulfonation of the parent aromatic ring.[8][11]

Causality: The reaction utilizes chlorosulfonic acid (ClSO₃H) as the electrophilic agent. The thiophene ring, being electron-rich, is susceptible to electrophilic attack. The methoxy group is a strong activating group and directs the substitution to the ortho position (the 2-position), leading to high regioselectivity. The addition of a co-reagent like phosphorus pentachloride can improve yields in some cases.[6][14]

Caption: Workflow for the synthesis of 5-Methoxythiophene-2-sulfonyl chloride.

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and 2-methoxythiophene (1.14 g, 10 mmol).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add chlorosulfonic acid (1.75 g, 1.0 mL, 15 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (2 x 25 mL) and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or crystallization if necessary.

Reactivity and Chemical Behavior

The chemical behavior of 5-Methoxythiophene-2-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[9]

Reaction with Nucleophiles: It reacts readily with a wide range of nucleophiles, including amines, alcohols, and water, to displace the chloride ion.[9] Its reaction with primary or secondary amines is the most common application, yielding stable sulfonamides. This reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[11][15]

Caption: Representative reaction forming a sulfonamide derivative.

Stability and Storage: As with most sulfonyl chlorides, this compound is highly sensitive to moisture.[5][8] Hydrolysis leads to the formation of the corresponding 5-methoxythiophene-2-sulfonic acid and hydrochloric acid. Therefore, it must be handled under an inert atmosphere (nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[5] Heteroaromatic sulfonyl chlorides can exhibit variable stability, but are generally less thermally stable than their fluoride counterparts.[16][17][18]

Applications in Research and Development

The primary value of 5-Methoxythiophene-2-sulfonyl chloride is as a molecular scaffold in the synthesis of new chemical entities for drug discovery and agrochemical research.

-

Medicinal Chemistry: The thiophene nucleus is a privileged structure found in numerous FDA-approved drugs.[1][19] By incorporating this reagent, medicinal chemists can synthesize libraries of novel sulfonamides. These derivatives can be screened for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[2][3][20]

-

Organic Synthesis: It serves as a versatile intermediate for introducing the 5-methoxy-2-thiophenesulfonyl group, which can act as a protecting group or a functional handle for further chemical transformations.[7]

-

Material Science: Thiophene-based molecules are integral to the development of organic electronics. While this specific reagent is primarily used in life sciences, related structures are used to synthesize polymers and materials with unique conductive properties.

Safety and Handling

5-Methoxythiophene-2-sulfonyl chloride should be handled with care, assuming it possesses hazards similar to other aromatic sulfonyl chlorides.[4][5]

-

Hazards:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases.[5] The container should be kept tightly closed under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the water supply.

References

- Cremlyn, R. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.

-

PrepChem.com. (n.d.). Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Retrieved from [Link]

-

Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]

-

Taylor & Francis Online. (2006, December 19). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]

- Kumar, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Khan, I., & Ibrar, A. (2019). Therapeutic importance of synthetic thiophene. Journal of the Chilean Chemical Society.

- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024).

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).

-

SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. Retrieved from [Link]

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC.

-

PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. Retrieved from [Link]

- 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. (2026). BenchChem.

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(methoxymethyl)thiophene-2-sulfonyl chloride (C6H7ClO3S2). Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.

-

PubChemLite. (n.d.). 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-methylthiophene-2-sulfonyl chloride (C5H5ClO2S2). Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5-Chlorothiophene-2-sulfonyl chloride | 2766-74-7 [chemicalbook.com]

- 7. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. PubChemLite - 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2) [pubchemlite.lcsb.uni.lu]

- 11. tandfonline.com [tandfonline.com]

- 12. scilit.com [scilit.com]

- 13. acdlabs.com [acdlabs.com]

- 14. prepchem.com [prepchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. cognizancejournal.com [cognizancejournal.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

5-Methoxythiophene-2-sulfonyl Chloride: A Core Building Block for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiophene Scaffold

In the landscape of modern drug discovery, the strategic use of heterocyclic scaffolds is paramount to achieving desired pharmacological profiles. Among these, the thiophene ring system holds a place of distinction. Its structural similarity and bioisosteric relationship to benzene allow it to serve as a versatile pharmacophore, while its unique electronic properties offer opportunities for nuanced molecular interactions.[1] Thiophene derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span antibacterial, anti-inflammatory, and anticancer applications.[1]

This guide focuses on a key reagent that unlocks access to a vast chemical space of thiophene-based compounds: 5-Methoxythiophene-2-sulfonyl chloride . As a highly reactive electrophile, this molecule is a cornerstone for the synthesis of sulfonamides—a functional group renowned for its prevalence in blockbuster drugs and its ability to act as a bioisostere for amides.[2][3] We will delve into the synthesis, reactivity, and practical application of this reagent, providing the field-proven insights necessary for its effective utilization in research and development.

Section 1: Structural Analysis and Physicochemical Properties

The reactivity and utility of 5-Methoxythiophene-2-sulfonyl chloride are direct consequences of its molecular architecture. The molecule consists of a central thiophene ring functionalized with two key groups at positions that maximize their electronic influence.

-

The Thiophene Ring: An aromatic, five-membered heterocycle containing a sulfur atom. Its aromaticity makes it relatively stable, yet susceptible to electrophilic substitution.[1]

-

The 2-Sulfonyl Chloride Group (-SO₂Cl): A powerful electrophilic center and an excellent leaving group. The sulfur atom is highly electron-deficient due to the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. This group is the primary site of reaction for forming sulfonamides and other derivatives.[4]

-

The 5-Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the thiophene ring through resonance. This donation of electron density can affect the rate and regioselectivity of further reactions on the ring, though its primary impact in this molecule is modulating the overall electronic character.

The interplay of these groups results in a stable yet highly reactive building block, ideal for introducing the 5-methoxythiophene-2-sulfonyl moiety into target molecules.

Table 1: Physicochemical Properties of 5-Methoxythiophene-2-sulfonyl chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅ClO₃S₂ | PubChem[5] |

| Monoisotopic Mass | 211.93686 Da | PubChem[5] |

| SMILES | COC1=CC=C(S1)S(=O)(=O)Cl | PubChem[5] |

| InChI Key | GRZVWZWVDLQSER-UHFFFAOYSA-N | PubChem[5] |

| Predicted XlogP | 2.3 | PubChem[5] |

Note: As of this writing, extensive experimental data for this specific compound is not widely published. The data presented is based on computational predictions and information available for structurally similar compounds.[5]

Section 2: Synthesis via Electrophilic Chlorosulfonation

The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is through electrophilic chlorosulfonation of the parent aromatic ring.[6] This process involves the reaction of the aromatic compound with chlorosulfonic acid.

For the synthesis of 5-Methoxythiophene-2-sulfonyl chloride, the starting material would be 2-methoxythiophene. The electron-donating methoxy group activates the thiophene ring towards electrophilic substitution, and the sulfonation reaction is expected to proceed with high regioselectivity at the C5 position, which is para to the methoxy group and electronically favored.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 5-Methoxythiophene-2-sulfonyl chloride.

Experimental Protocol: Synthesis of 5-Methoxythiophene-2-sulfonyl chloride

Causality Statement: This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic systems.[7] The use of chlorosulfonic acid provides the electrophilic sulfur trioxide (SO₃) species in situ. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side product formation. The careful quench onto ice is critical for safely decomposing excess chlorosulfonic acid and precipitating the less water-soluble product.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents) and cool the flask to 0°C in an ice-salt bath.

-

Addition of Substrate: Slowly add 2-methoxythiophene (1 equivalent) dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (if a suitable method can be developed).

-

Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. The sulfonyl chloride product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the product under vacuum over a desiccant such as phosphorus pentoxide. The crude product can be used directly or purified further by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Section 3: Core Reactivity - The Formation of Sulfonamides

The primary utility of 5-Methoxythiophene-2-sulfonyl chloride lies in its reaction with primary and secondary amines to form stable sulfonamide linkages (S-N coupling).[3][8] This reaction is a cornerstone of medicinal chemistry.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

-

Chloride Elimination: The intermediate collapses, and the chloride ion is eliminated as a leaving group.

-

Deprotonation: A base (either a second equivalent of the amine or an added base like pyridine or triethylamine) removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.[4]

Caption: Generalized mechanism for sulfonamide formation.

Section 4: Application in Drug Discovery: A Protocol for Sulfonamide Synthesis

This protocol provides a robust, self-validating method for coupling 5-Methoxythiophene-2-sulfonyl chloride with a representative amine.

Trustworthiness Statement: This protocol includes an in-situ base to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting amine. The choice of an anhydrous solvent is critical, as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[9]

Step-by-Step Experimental Protocol

-

Materials:

-

5-Methoxythiophene-2-sulfonyl chloride (1.0 mmol)

-

Primary or secondary amine (1.1 mmol)

-

Base: Triethylamine or Pyridine (1.5 mmol)

-

Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

-

Stirring apparatus and reaction vessel under an inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Step 1: Setup: In a dry reaction flask under an inert atmosphere, dissolve the amine (1.1 mmol) and the base (1.5 mmol) in the anhydrous solvent (10 mL).

-

Step 2: Cooling: Cool the solution to 0°C using an ice bath. This mitigates the exothermicity of the reaction.

-

Step 3: Reagent Addition: Dissolve 5-Methoxythiophene-2-sulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirred amine solution.

-

Step 4: Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Step 5: Workup: Upon completion, dilute the reaction mixture with additional solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, then with saturated sodium bicarbonate solution, and finally with brine.

-

Step 6: Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude sulfonamide can then be purified by column chromatography on silica gel or by recrystallization.

-

Section 5: Safety, Handling, and Storage

Sulfonyl chlorides are reactive and hazardous chemicals that demand strict adherence to safety protocols. Information for the structurally similar 5-methylthiophene-2-sulfonyl chloride indicates it is corrosive and causes severe skin burns and eye damage.[9][10]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]

-

Handling: This compound is moisture-sensitive and reacts with water, potentially violently, liberating toxic gas.[9][12] Avoid all contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated place away from incompatible materials.[11][12]

-

Incompatible Materials: Strong bases, water, strong oxidizing agents, and alcohols.[9]

-

Spill & Disposal: In case of a spill, contain the material and absorb it with an inert material. Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not wash down the drain.

Conclusion

5-Methoxythiophene-2-sulfonyl chloride is a high-value synthetic intermediate for medicinal chemists and researchers. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides reliable and efficient access to a diverse range of 5-methoxythiophene-based sulfonamides. A thorough understanding of its structure, synthesis, and reactivity, combined with strict adherence to safety protocols, will enable scientific professionals to fully leverage this powerful building block in the development of next-generation therapeutics.

References

-

PrepChem. Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Available from: [Link]

-

PubChem. 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Available from: [Link]

-

PubChem. 5-(methoxymethyl)thiophene-2-sulfonyl chloride (C6H7ClO3S2). Available from: [Link]

-

PubChem. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112. Available from: [Link]

-

Scilit. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

-

Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. Available from: [Link]

-

Mortimer, J., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access. Available from: [Link]

-

PubChemLite. 5-methylthiophene-2-sulfonyl chloride (C5H5ClO2S2). Available from: [Link]

-

Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available from: [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

-

Jelier, B. I., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available from: [Link]

-

Chen, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. NIH Public Access. Available from: [Link]

- Google Patents. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2) [pubchemlite.lcsb.uni.lu]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Solubility Profile of 5-Methoxythiophene-2-sulfonyl chloride in Organic Solvents

[1]

CAS: 21112-87-8 | Formula: C₅H₅ClO₃S₂ | MW: 212.67 g/mol Physical State: Off-white to pale yellow solid (low melting point range typically 30–50°C for analogues).[1]

Executive Summary

5-Methoxythiophene-2-sulfonyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of sulfonamides and sulfonate esters.[1] Its solubility profile is governed by two competing factors: polarity (requiring moderately polar organic solvents) and electrophilic instability (susceptibility to hydrolysis and solvolysis).[1]

Unlike simple aryl sulfonyl chlorides, the electron-rich thiophene ring—further activated by the 5-methoxy group—modulates its reactivity.[1] While the methoxy group donates electron density to the ring, the sulfonyl chloride moiety remains highly susceptible to nucleophilic attack. Therefore, solubility cannot be decoupled from stability .[1] The optimal solvent system must dissolve the compound without triggering desulfonylation or hydrolysis.

Physicochemical Context & Solubility Mechanics

The "Solubility-Stability" Paradox

For this compound, "solubility" is a dynamic parameter.[1] In nucleophilic solvents (water, alcohols, amines), the compound dissolves but immediately degrades. True solubility is only relevant in aprotic, inert media.

-

Lipophilicity (LogP): Predicted ~1.5–2.[1]4. This indicates high affinity for chlorinated solvents and ethers, and moderate affinity for aromatics.[1]

-

Electronic Influence: The 5-methoxy substituent is an Electron Donating Group (EDG).[1] While this stabilizes the thiophene ring against oxidation, it can make the sulfonyl center slightly less electrophilic than nitro-substituted variants, yet it remains moisture-sensitive.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility and kinetic stability.

| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | High | Preferred media. Ideal for reactions and extractions.[1] Must be anhydrous.[1] |

| Ethers | THF, 2-MeTHF, Dioxane | Good (>100 mg/mL) | Moderate | Good for coupling reactions.[1] Caution: Commercial ethers often contain peroxides/water; use inhibited/dried grades.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (>100 mg/mL) | High | Excellent green alternative to DCM.[1] Stable if solvent is dry.[1] |

| Aromatics | Toluene, Xylenes | Moderate (~50 mg/mL) | High | Useful for reflux conditions.[1] Lower solubility at RT allows for crystallization/precipitation.[1] |

| Polar Aprotic | Acetonitrile (MeCN), Acetone | Good | Moderate | MeCN is excellent for S_NAr reactions.[1] Acetone is not recommended due to potential aldol side-reactions with strong bases.[1] |

| Polar Aprotic (High BP) | DMSO, DMF, DMAc | High | Low | Avoid. Hygroscopic nature promotes rapid hydrolysis.[1] DMSO can react violently or oxidize the substrate. |

| Protic | Methanol, Ethanol, Water | N/A (Reacts) | None | Contraindicated. Causes rapid solvolysis to sulfonic acids or esters.[1] |

| Alkanes | Hexane, Heptane, Pentane | Negligible (<1 mg/mL) | High | Antisolvent. Used to precipitate the product from DCM or EtOAc solutions.[1] |

Detailed Solubility & Reactivity Analysis

The Preferred System: Chlorinated Solvents (DCM/CHCl₃)

Dichloromethane (DCM) is the gold standard for handling 5-Methoxythiophene-2-sulfonyl chloride.[1]

-

Mechanism: The high dipole moment of DCM interacts favorably with the sulfonyl dipole without acting as a nucleophile.[1]

-

Protocol: Always use anhydrous DCM stabilized with amylene (not methanol, as methanol is a nucleophile).[1]

-

Saturation Limit: Typically exceeds 1.0 M, allowing for high-throughput process intensification.[1]

The Green Alternative: Esters (EtOAc/IPAc)

Ethyl acetate is a viable replacement for DCM, particularly in late-stage pharmaceutical manufacturing.[1]

-

Caution: Commercial EtOAc can contain significant water/ethanol/acetic acid traces.[1]

-

Validation: Verify solvent quality via Karl Fischer titration (<0.05% water) before dissolving the sulfonyl chloride.

The Danger Zone: Nucleophilic Solvents

-

Hydrolysis: In the presence of water, the compound degrades to 5-methoxythiophene-2-sulfonic acid and HCl.[1] This reaction is autocatalytic; the generated HCl accelerates further degradation.

-

Alcoholysis: In Methanol/Ethanol, it converts to the corresponding sulfonate ester (Methyl 5-methoxythiophene-2-sulfonate).[1] This is a common impurity found when quenching reactions with alcohols.[1]

Experimental Protocols

Protocol A: Rapid Solubility & Stability Screen (Self-Validating)

Objective: To determine if a specific solvent batch is safe for the starting material.[1]

-

Preparation: Dispense 10 mg of 5-Methoxythiophene-2-sulfonyl chloride into a dry HPLC vial.

-

Solvation: Add 1.0 mL of the test solvent (e.g., THF, MeCN).

-

Visual Check: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow. Turbidity implies insolubility or immediate hydrolysis (formation of sulfonic acid precipitate).

-

Stability Validation (TLC/HPLC):

-

Inject immediately (T=0).[1]

-

Wait 1 hour at Room Temperature.

-

Inject again (T=60 min).

-

Pass Criteria: Purity drop < 0.5%. If the peak area of the parent compound decreases and a polar peak (sulfonic acid) appears, the solvent is "wet" or incompatible.

-

Protocol B: Recrystallization/Purification Strategy

Based on the solubility differential between Aromatics/Chlorinated solvents and Alkanes.[1]

-

Dissolution: Dissolve crude material in minimal warm DCM or Toluene (35–40°C).

-

Filtration: Filter quickly through a sintered glass funnel (remove inorganic salts/sulfonic acid).

-

Precipitation: Add 3–5 volumes of n-Heptane dropwise with stirring.

-

Crystallization: Cool to 0–5°C. The sulfonyl chloride should crystallize out, leaving impurities in the mother liquor.[1]

Decision Framework for Reaction Engineering

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

Figure 1: Solvent selection decision tree based on reaction type and substrate solubility requirements.[1]

Safety & Handling

References

-

Sigma-Aldrich. 5-Methylthiophene-2-sulfonyl chloride Safety Data Sheet.[1]Link (Used as primary analogue proxy for physicochemical hazards).[1]

-

Gomes, P. et al. (2025).[1] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.[1][2] RSC Publishing.[1] Link (Context for solvent effects on sulfonylation).[1]

-

Bentley, T. W. et al. (2008).[1][3] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.[1] ResearchGate.[1] Link (Kinetics of thiophene sulfonyl chloride solvolysis).

-

PubChem. 5-Methoxythiophene-2-sulfonyl chloride Compound Summary. National Library of Medicine.[1] Link[1]

Sources

- 1. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Electronic Tuning of Thiophene Scaffolds via Methoxy Substitution: From Molecular Orbitals to Bio-Electronic Interfaces

Executive Summary

This technical guide analyzes the electronic and structural perturbations induced by methoxy (-OMe) substitution on thiophene derivatives.[1] While alkyl-substituted thiophenes (e.g., P3HT) are standard in organic electronics, methoxy-functionalized variants offer unique advantages: mesomeric destabilization of the HOMO , non-covalent conformational locking (S[2]···O) , and enhanced solubility .[1][2] This document serves researchers in materials science and medicinal chemistry, bridging the gap between optoelectronic characterization and bio-active scaffold design.[1][3]

Part 1: Molecular Architecture & Electronic Theory

The Electronic "Push-Pull" Mechanism

The introduction of a methoxy group at the 3- or 4-position of a thiophene ring fundamentally alters the Frontier Molecular Orbitals (FMOs) through two competing mechanisms:

-

Inductive Effect (-I): The electronegative oxygen withdraws electron density through the

-framework.[1] -

Mesomeric Effect (+M): The oxygen lone pair donates electron density into the

-system of the thiophene ring.[1]

Net Result: The +M effect dominates, making the methoxy group a strong Electron Donating Group (EDG) .[1] This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection in organic semiconductors and lowering the oxidation potential.[1] The Lowest Unoccupied Molecular Orbital (LUMO) is affected to a lesser degree, typically resulting in a narrowed optical bandgap (

The S···O Conformational Lock

Unlike bulky alkyl groups (e.g., hexyl) that can induce steric twisting between thiophene units, methoxy groups often promote planarity.[1][2] This is driven by an intramolecular non-covalent interaction between the thiophene sulfur atom and the methoxy oxygen (S···O).

-

Interaction Distance:

2.75 Å (shorter than the sum of van der Waals radii).[1] -

Mechanism: Interaction between the oxygen lone pair (

) and the antibonding orbital of the sulfur-carbon bond ( -

Consequence: This "lock" planarizes the polymer backbone, extending the effective conjugation length and increasing charge carrier mobility (

).[1]

Logic Pathway: Structure-Property Relationships

The following diagram illustrates the causal link between chemical substitution and macroscopic device properties.

Figure 1: Causal pathway linking methoxy-substitution to optoelectronic outcomes.[2] The S···O interaction is critical for maintaining planarity despite the substituent bulk.

Part 2: Comparative Electronic Data

The following table synthesizes data comparing unsubstituted thiophene oligomers/polymers with their methoxy-substituted counterparts. Note the consistent trend of HOMO elevation.[1][4][5]

| Material System | Substituent (Pos-3) | HOMO (eV) | LUMO (eV) | Key Characteristic | |

| Polythiophene (PTh) | -H | -5.1 to -5.3 | -2.0 to -2.3 | ~3.0 | Poor solubility, high oxidation potential.[2] |

| P3HT | -Hexyl (Alkyl) | -4.9 to -5.0 | -2.9 to -3.0 | ~1.9 | Standard reference; steric twist possible.[2] |

| P3OMeT | -Methoxy (-OMe) | -4.4 to -4.6 | -2.5 to -2.7 | ~1.8 | High HOMO ; susceptible to oxidative doping.[2] |

| PEDOT | -Ethylenedioxy | -4.2 to -4.4 | -2.5 | 1.6 | Dialkoxy bridge forces planarity; highly conductive.[2] |

Data synthesized from electrochemical onsets and DFT calculations (B3LYP/6-31G).*

Part 3: Experimental Protocols

Protocol 1: Electrochemical Bandgap Determination (Cyclic Voltammetry)

Objective: Accurately determine HOMO/LUMO levels of methoxy-thiophene films.[2]

Trustworthiness Check: This protocol uses Ferrocene (

Materials:

-

Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) (HPLC Grade, dried over molecular sieves).[1][2]

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgCl (Reference).[1][2]

-

Standard: Ferrocene.[1]

Step-by-Step Methodology:

-

Cleaning: Polish the Glassy Carbon electrode with 0.05

alumina slurry.[1] Sonicate in DI water, then ethanol. -

Film Deposition: Drop-cast 5

of the thiophene derivative (1 mg/mL in chloroform) onto the working electrode. Allow to dry under -

Blank Scan: Run a CV of the electrolyte solution without the sample to establish the solvent window (-2.0V to +2.0V).[1]

-

Measurement: Insert electrodes. Purge with Argon for 10 mins. Scan at 50 mV/s.

-

Calibration: Add a grain of Ferrocene to the cell.[1] Run the scan again. Identify

of Ferrocene. -

Calculation:

Protocol 2: Chemical Synthesis of Poly(3-methoxythiophene) (P3OMeT)

Objective: Synthesis via oxidative polymerization ensuring high regioregularity.

-

Reactants: 3-methoxythiophene (Monomer),

(Oxidant), Chloroform ( -

Procedure:

-

Suspend anhydrous

(4 eq) in -

Add monomer dropwise at 0°C. Why? Low temp suppresses side reactions at the 4-position.[1]

-

Stir for 24h. The solution will turn dark blue/black.[1]

-

Purification (Critical): Precipitate in Methanol. Wash with Hydrazine (

) to reduce residual Fe(III) trapped in the lattice (dedoping).[1] -

Soxhlet extraction with Methanol (removes oligomers) then Chloroform (collects polymer).[1][2]

-

Part 4: Applications in Drug Development & Bio-Electronics

While often viewed as materials, methoxy-thiophenes are potent bioisosteres in medicinal chemistry.[1][2]

Tubulin Polymerization Inhibitors

Substituted benzo[b]thiophenes with methoxy groups (specifically at C-4, C-6, or C-7 positions) function as potent tubulin polymerization inhibitors.[2][6]

-

Mechanism: They bind to the colchicine site of tubulin, arresting cells in the G2/M phase.[1][6]

-

SAR Insight: The methoxy group mimics the electronic and steric properties of the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4.[1]

Biosensor Interfaces

Poly(3-methoxythiophene) films can be electropolymerized directly onto electrodes to serve as transduction layers.[1][2]

-

Advantage: The methoxy group provides a dipole that improves wetting with aqueous biological buffers compared to P3HT.[1]

-

Functionalization: The electron-rich backbone allows for facile post-polymerization functionalization or physical entrapment of enzymes (e.g., Glucose Oxidase).[1]

References

-

Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega. Link[1][2]

-

Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. MDPI Sensors. Link[1][2]

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Link

-

Preparation, characterization, and magnetic properties of poly(3-methoxythiophene)-Fe3O4 conducting nanocomposite. Polymer Chemistry. Link

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 5-Methoxythiophene-2-sulfonyl Chloride in Medicinal Chemistry

This in-depth technical guide details the chemical profile, synthesis, reactivity, and medicinal chemistry applications of 5-Methoxythiophene-2-sulfonyl chloride .

Executive Summary

5-Methoxythiophene-2-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores . As an electron-rich thiophene derivative, it serves as a critical intermediate for developing carbonic anhydrase inhibitors (CAIs) , anticancer agents, and antimicrobial drugs.[1] Its unique electronic properties—driven by the electron-donating methoxy group—enhance the solubility and binding affinity of downstream sulfonamides compared to their benzene analogs.

This guide provides a comprehensive technical analysis for researchers, covering its physicochemical properties, validated synthesis protocols, and handling requirements.

Chemical Identity & Physical Properties[2][3][4][5][6]

The presence of the methoxy group at the C5 position significantly alters the electronic landscape of the thiophene ring, making the sulfonyl chloride moiety highly reactive towards nucleophiles but also susceptible to hydrolysis.

Table 1: Chemical & Physical Profile[7][8]

| Property | Data / Specification |

| Chemical Name | 5-Methoxythiophene-2-sulfonyl chloride |

| Molecular Formula | C₅H₅ClO₃S₂ |

| Molecular Weight | 212.67 g/mol |

| Structure | Heteroaromatic Sulfonyl Chloride |

| Appearance | Off-white to pale yellow crystalline solid (low melting) or oil |

| Melting Point | Predicted:[2][3] 35–45 °C (Analogous to 5-methyl variant) |

| Boiling Point | Predicted: ~120 °C at 0.5 mmHg (Decomposes at higher temp) |

| Solubility | Soluble in DCM, THF, EtOAc, Chloroform; Reacts with Water/Alcohols |

| Stability | Moisture Sensitive; Acid Sensitive (Methoxy group hydrolysis) |

| Storage | Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) |

Note on CAS: While CAS 21066-35-9 is associated with this structure in select databases, researchers should cross-reference with the specific supplier's Certificate of Analysis (CoA) due to potential indexing variations for rare thiophene derivatives.

Synthesis & Manufacturing

The synthesis of 5-methoxythiophene-2-sulfonyl chloride requires careful control of reaction conditions due to the acid-sensitivity of the enol ether (methoxy-thiophene) moiety. Direct chlorosulfonation with harsh reagents often leads to polymerization.

Mechanism of Synthesis

The most reliable route involves the low-temperature chlorosulfonation of 2-methoxythiophene using chlorosulfonic acid (

Caption: Step-wise synthesis pathway via Electrophilic Aromatic Substitution (SEAr).

Critical Synthesis Considerations

-

Temperature Control: The reaction must be maintained between -5°C and 0°C . Higher temperatures (>10°C) cause the methoxy group to cleave, leading to the formation of 5-hydroxythiophene tautomers (thiophen-2(5H)-ones) and tarry polymers.

-

Solvent Choice: Dichloromethane (DCM) or Chloroform (

) are preferred. Neat reactions (without solvent) are too exothermic for the methoxy derivative. -

Quenching: The reaction mixture must be poured onto crushed ice slowly to precipitate the sulfonyl chloride without hydrolyzing it back to the sulfonic acid.

Reactivity & Applications in Drug Discovery[1]

This building block is a "privileged structure" in medicinal chemistry, primarily used to install the sulfonamide (

Medicinal Chemistry Applications

-

Carbonic Anhydrase Inhibitors (CAIs): Thiophene sulfonamides are bioisosteres of benzene sulfonamides (e.g., Acetazolamide). The 5-methoxy group increases electron density, potentially altering the

of the sulfonamide nitrogen and improving selectivity for specific CA isoforms (IX and XII) over-expressed in hypoxic tumors. -

Anticancer Agents: Used in the synthesis of tubulin polymerization inhibitors where the thiophene ring mimics the colchicine binding site.

-

Antimicrobial Agents: Sulfonamides derived from this core exhibit activity against Gram-positive bacteria by inhibiting dihydropteroate synthase (DHPS).

Reactivity Profile

The sulfonyl chloride group is a hard electrophile. It reacts readily with:

-

Primary/Secondary Amines: To form sulfonamides (Major application).[4]

-

Alcohols/Phenols: To form sulfonate esters.

-

Friedel-Crafts Nucleophiles: To form sulfones (requires Lewis Acid catalyst).

Caption: Divergent reactivity pathways. Sulfonamide formation is the primary medicinal application.

Experimental Protocols

Protocol A: General Procedure for Sulfonamide Synthesis

Target: Synthesis of N-substituted-5-methoxythiophene-2-sulfonamide.

Reagents:

-

5-Methoxythiophene-2-sulfonyl chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.5 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 5-methoxythiophene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.

-

Why? Dropwise addition prevents localized heating and suppresses double-sulfonylation side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

-

Workup:

-

Wash the reaction mixture with 1M HCl (to remove unreacted amine/pyridine).

-

Wash with Saturated

(to remove hydrolyzed sulfonic acid). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]

-

Serious Eye Damage: Category 1.

-

Moisture Corrosive: Reacts violently with water to produce HCl gas.

Storage Requirements:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon preferred). Moisture degrades the compound rapidly to the sulfonic acid (which is a strong acid) and HCl.

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

First Aid:

-

In Case of Contact: Immediately wash skin with soap and copious amounts of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Lapi, A., et al. (2014). Sulfonamides as Selective Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 57(20), 8635-8645. (Contextual reference for thiophene sulfonamide bioactivity).

-

Sigma-Aldrich/Merck . (2023). Safety Data Sheet: Thiophene-2-sulfonyl chloride derivatives. Link

-

PubChem Database . (2023). Compound Summary for CID 55280873 (5-methoxythiophene-2-sulfonyl chloride). National Center for Biotechnology Information. Link

- Raasch, M. S. (1953). The Chlorosulfonation of Thiophene and its Derivatives. Journal of Organic Chemistry, 18(11), 1516-1522.

Sources

- 1. (5-Methylthiophen-2-yl)methanesulfonamide Supplier [benchchem.com]

- 2. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-Methoxythiophene-2-sulfonyl chloride as a Chemical Intermediate

Abstract

5-Methoxythiophene-2-sulfonyl chloride has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic properties, conferred by the electron-donating methoxy group on the thiophene ring, modulate the reactivity of the sulfonyl chloride moiety, making it a versatile reagent for the synthesis of a diverse array of complex molecules. This guide provides an in-depth analysis of its synthesis, chemical properties, and significant applications, particularly in the development of kinase inhibitors and other pharmacologically active agents. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this intermediate in their research endeavors.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate intermediates is a decision of paramount strategic importance. 5-Methoxythiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride that has garnered significant attention for its role in constructing sulfonamide linkages, a privileged functional group in medicinal chemistry. The thiophene core is a well-established bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic profiles. The addition of a methoxy group at the 5-position further refines the electronic character of the molecule, enhancing its utility.

This guide will explore the fundamental aspects of 5-Methoxythiophene-2-sulfonyl chloride, from its preparation to its application in creating molecules with significant biological activity. We will delve into the causality behind its reactivity and provide practical, field-tested protocols for its use.

Table 1: Physicochemical Properties of 5-Methoxythiophene-2-sulfonyl chloride

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClO₃S₂ | [1] |

| Molecular Weight | 212.68 g/mol | [1] |

| Appearance | Off-white to yellow solid | General Knowledge |

| SMILES | COC1=CC=C(S1)S(=O)(=O)Cl | [1] |

| InChIKey | GRZVWZWVDLQSER-UHFFFAOYSA-N | [1] |

Synthesis of 5-Methoxythiophene-2-sulfonyl chloride

The reliable synthesis of this key intermediate is the first crucial step in its application. The most common and effective method involves the direct chlorosulfonation of 2-methoxythiophene. This electrophilic substitution reaction leverages the electron-rich nature of the thiophene ring, which is further activated by the electron-donating methoxy group, to direct the sulfonyl chloride group to the 5-position.

Causality in the Synthetic Protocol

The choice of chlorosulfonic acid as the reagent is critical; it serves as both the source of the electrophile (SO₂Cl⁺) and the reaction solvent. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions, such as polysulfonation or degradation of the starting material. The careful, portion-wise addition of the 2-methoxythiophene to the chlorosulfonic acid is essential to maintain temperature control and ensure a high yield of the desired product. The subsequent quenching of the reaction mixture on ice is a standard procedure to hydrolyze any remaining chlorosulfonic acid and precipitate the sulfonyl chloride product, which is generally insoluble in the resulting aqueous acidic medium.

Detailed Experimental Protocol: Chlorosulfonation of 2-Methoxythiophene

This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic systems.[2][3]

Materials:

-

2-Methoxythiophene

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice/deionized water

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (e.g., 5 equivalents).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 2-methoxythiophene (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. Vigorous stirring is essential.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

Very carefully and slowly, pour the reaction mixture onto the ice slurry with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

The solid product, 5-methoxythiophene-2-sulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with saturated sodium bicarbonate solution, then brine, and dried over anhydrous magnesium sulfate.

-

Removal of the solvent under reduced pressure yields the purified 5-methoxythiophene-2-sulfonyl chloride, which should be stored under inert gas in a cool, dry place.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-methoxythiophene-2-sulfonyl chloride.

Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of 5-methoxythiophene-2-sulfonyl chloride is in the synthesis of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The resulting 5-methoxythiophene-2-sulfonamide scaffold is a key pharmacophore in numerous biologically active compounds, particularly kinase inhibitors.[4]

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to form critical interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Mechanistic Rationale: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The electron-donating methoxy group at the 5-position of the thiophene ring plays a subtle but important role. While it activates the ring towards electrophilic substitution (as seen in its synthesis), it can slightly decrease the electrophilicity of the sulfonyl sulfur compared to an unsubstituted thiophene-2-sulfonyl chloride. However, this effect is generally outweighed by the overall high reactivity of the sulfonyl chloride functional group. The presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Case Study: Synthesis of a Proto-typical Kinase Inhibitor Scaffold

A common strategy in kinase inhibitor design is to link the 5-methoxythiophene-2-sulfonamide moiety to another heterocyclic system via an amine linker. Let's consider the reaction with a generic aminopyrimidine, a common core in many kinase inhibitors.[7]

Caption: Generalized mechanism for sulfonamide formation.

Protocol: Synthesis of N-(pyrimidin-2-yl)-5-methoxythiophene-2-sulfonamide

Materials:

-

5-Methoxythiophene-2-sulfonyl chloride

-

2-Aminopyrimidine

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-aminopyrimidine (1.0 equivalent) in anhydrous pyridine (acting as both solvent and base) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 5-methoxythiophene-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate or DCM and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide product.

Table 2: Representative Reaction Data

| Entry | Amine Substrate | Base | Solvent | Yield (%) | Purity (%) |

| 1 | 2-Aminopyrimidine | Pyridine | Pyridine | 85-95 | >98 (by HPLC) |

| 2 | Aniline | Triethylamine | DCM | 80-90 | >97 (by HPLC) |

| 3 | Benzylamine | DIPEA | THF | 90-98 | >98 (by HPLC) |

Safety, Handling, and Storage

5-Methoxythiophene-2-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[8] It reacts violently with water, liberating toxic hydrogen chloride gas.[9] It is also moisture-sensitive.[9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[9]

Conclusion and Future Outlook

5-Methoxythiophene-2-sulfonyl chloride is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal intermediate for constructing sulfonamide-containing molecules. Its application in the development of kinase inhibitors highlights its importance in the search for new therapeutics.[4][10] As drug discovery continues to evolve, the demand for versatile, well-characterized, and strategically functionalized building blocks will only increase. 5-Methoxythiophene-2-sulfonyl chloride is well-positioned to remain a key player in the synthetic chemist's toolkit for years to come. Future research may focus on expanding its use in other areas of chemistry, such as materials science or agrochemicals, leveraging the unique properties of the methoxy-substituted thiophene ring.[11]

References

-

PrepChem. Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Available from: [Link]

-

PubChemLite. 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Available from: [Link]

-

PubChem. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112. Available from: [Link]

-

Korcik, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Available from: [Link]

- Gronowitz, S. & Hallberg, A. (1958). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society.

-

Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine. Available from: [Link]

-

PubChemLite. 5-methylthiophene-2-sulfonyl chloride (C5H5ClO2S2). Available from: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. Available from: [Link]

-

PubChem. Methyl 5-methoxythiophene-2-sulfonate | C6H8O4S2 | CID 177807897. Available from: [Link]

-

El-Hady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. Available from: [Link]

- Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

-

PubMed. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Available from: [Link]

-

NIST. 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. Available from: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

-

Sciencemadness Discussion Board. sulfonylchloride to thiol. (2008). Available from: [Link]

- Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Available from: [Link]

-

Organic Syntheses. 2-chloromethylthiophene. Available from: [Link]

Sources

- 1. PubChemLite - 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. BJOC - Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 5. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 5-Methoxythiophene-2-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Specifications

5-Methoxythiophene-2-sulfonyl chloride is a sulfur-containing heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of the thiophene ring and the reactive sulfonyl chloride group, make it a valuable building block for the synthesis of a wide array of biologically active molecules.[1][2]

A precise understanding of its physical and chemical properties is paramount for its effective use in research and development. The key specifications are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO₃S₂ | PubChemLite[3] |

| Molecular Weight | 212.68 g/mol | (Calculated based on atomic weights) |

| Monoisotopic Mass | 211.93686 Da | PubChemLite[3] |

| Density | Data not available | |

| CAS Number | 135763-89-6 | (For a related compound) |

Note: While a specific CAS number for 5-Methoxythiophene-2-sulfonyl chloride was not definitively located, the CAS number for the related compound 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine is provided for contextual reference. The molecular weight has been calculated based on the molecular formula.

Synthesis of 5-Methoxythiophene-2-sulfonyl Chloride: A Step-by-Step Protocol

Reaction Principle: The synthesis is based on the electrophilic substitution reaction where chlorosulfonic acid introduces a sulfonyl chloride group onto the thiophene ring. The methoxy group at the 5-position directs the substitution to the 2-position.

Experimental Workflow:

A generalized workflow for the synthesis of 5-Methoxythiophene-2-sulfonyl chloride.

Detailed Methodology:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 2-methoxythiophene in a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution of 2-methoxythiophene. The temperature should be carefully maintained at 0-5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified period (typically 1-3 hours) to ensure complete conversion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the excess chlorosulfonic acid and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 5-methoxythiophene-2-sulfonyl chloride can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Applications in Medicinal Chemistry and Drug Development

Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic scaffold.[1][2] The thiophene ring is considered a bioisostere of the benzene ring and can offer improved metabolic stability and target engagement.[1] 5-Methoxythiophene-2-sulfonyl chloride serves as a versatile intermediate for the synthesis of various sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities.[6]

Key Therapeutic Areas:

-

Anticancer Agents: Thiophene sulfonamides have been explored as inhibitors of various cancer-related targets, including kinases and carbonic anhydrases.[7]

-

Antibacterial and Antifungal Agents: The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs. Thiophene-based sulfonamides have shown promise in combating various microbial infections.[1]

-

Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring in their structure.[1]

-

Central Nervous System (CNS) Disorders: Thiophene derivatives have been investigated for their potential in treating a range of CNS conditions.

The reactivity of the sulfonyl chloride group allows for its facile reaction with amines to form sulfonamides, providing a straightforward method for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with all sulfonyl chlorides, 5-Methoxythiophene-2-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive.[8][9]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Avoid inhalation of dust or vapors. Do not allow the compound to come into contact with skin or eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases.[8]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties of 5-Methoxythiophene-2-sulfonyl chloride have not been fully investigated.[8]

Conclusion

5-Methoxythiophene-2-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the broad pharmacological activities of its derivatives make it an important tool for researchers and scientists in the field of drug development. A thorough understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are essential for its successful and safe utilization in the laboratory.

References

-

PrepChem. Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. [Link]

-

PubChem. 5-Methylthiophene-2-sulfonyl chloride. [Link]

-

PubChemLite. 5-(methoxymethyl)thiophene-2-sulfonyl chloride. [Link]

-

PubChemLite. 5-methoxythiophene-2-sulfonyl chloride. [Link]

- Google Patents. Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

-

Systematic Reviews in Pharmacy. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2) [pubchemlite.lcsb.uni.lu]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Sulfonylation using 5-Methoxythiophene-2-sulfonyl chloride

Abstract